Magnosalicin

Description

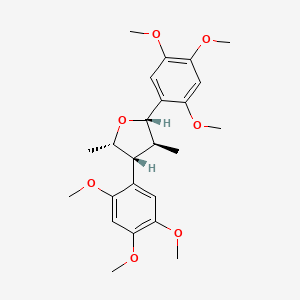

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32O7 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-2,4-dimethyl-3,5-bis(2,4,5-trimethoxyphenyl)oxolane |

InChI |

InChI=1S/C24H32O7/c1-13-23(15-9-19(27-5)21(29-7)11-17(15)25-3)14(2)31-24(13)16-10-20(28-6)22(30-8)12-18(16)26-4/h9-14,23-24H,1-8H3/t13-,14-,23-,24-/m0/s1 |

InChI Key |

XCWBENSTFQIQNV-NHCASCSRSA-N |

SMILES |

CC1C(C(OC1C2=CC(=C(C=C2OC)OC)OC)C)C3=CC(=C(C=C3OC)OC)OC |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](O[C@@H]1C2=CC(=C(C=C2OC)OC)OC)C)C3=CC(=C(C=C3OC)OC)OC |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2OC)OC)OC)C)C3=CC(=C(C=C3OC)OC)OC |

Synonyms |

magnosalicin |

Origin of Product |

United States |

Foundational & Exploratory

Magnosalicin: A Technical Guide to its Natural Source, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnosalicin, a neolignan with notable anti-allergic properties, has been identified and isolated from the flower buds of Magnolia salicifolia. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural source, biosynthetic origin, and mechanism of action. This document details the experimental protocols for its extraction, isolation, and characterization, and presents available quantitative data. Furthermore, it visualizes the proposed biosynthetic pathway and its interaction with cellular signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a bioactive neolignan first discovered in the flower buds of Magnolia salicifolia, a plant with a history of use in traditional medicine.[1][2] Its identification as a potent inhibitor of histamine (B1213489) release from mast cells has positioned it as a compound of interest for the development of novel anti-allergic and anti-inflammatory therapeutics.[2] This guide aims to consolidate the available technical information on this compound to facilitate further research and development.

Natural Source and Origin

Primary Natural Source

The principal natural source of this compound is the flower buds of Magnolia salicifolia (Siebold & Zucc.) Maxim., a species native to East Asia, particularly Japan.[1] The compound has also been reported to be present in Piper sarmentosum.

Biosynthetic Origin

The biosynthesis of this compound, as a neolignan, is believed to originate from the phenylpropanoid pathway. This fundamental pathway in plants is responsible for the synthesis of a wide variety of secondary metabolites. The proposed biosynthetic route to this compound involves the oxidative coupling of two monolignol units, likely coniferyl alcohol. This dimerization is thought to be catalyzed by laccase enzymes and stereochemically controlled by dirigent proteins.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Specific quantitative data on the yield and concentration of this compound from its natural sources is limited in publicly available literature. The following table summarizes the known information.

| Parameter | Value | Source Material | Reference |

| Compound Type | Neolignan | - | Tsuruga et al., 1991 |

| Biological Activity | Inhibition of histamine release | Rat Mast Cells | Tsuruga et al., 1991 |

| Extraction Method | Chloroform (B151607) extraction | Flower buds of M. salicifolia | Mentioned in secondary sources |

Experimental Protocols

The following protocols are based on the initial discovery and characterization of this compound and general methodologies for the isolation of neolignans.

Extraction and Isolation of this compound

This protocol describes a potential workflow for the extraction and isolation of this compound from the flower buds of Magnolia salicifolia.

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material Preparation: Dried flower buds of Magnolia salicifolia are ground into a fine powder.

-

Extraction: The powdered material is subjected to solvent extraction, likely with a solvent of medium polarity such as chloroform or methanol, to extract the neolignans.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system, for example, a hexane-ethyl acetate (B1210297) gradient, is employed to separate the components based on polarity.

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: The this compound-rich fractions are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.

Mechanism of Action: Inhibition of Histamine Release

The primary reported biological activity of this compound is its ability to inhibit the release of histamine from mast cells.[2] Mast cell degranulation is a key event in the allergic response. The binding of allergens to IgE antibodies on the surface of mast cells triggers a signaling cascade that leads to the release of histamine and other inflammatory mediators.

While the precise molecular target of this compound within this pathway is not yet fully elucidated, it is hypothesized to interfere with key signaling molecules involved in mast cell activation.

Caption: Proposed mechanism of this compound's inhibitory action.

The signaling cascade in mast cell activation generally involves the cross-linking of FcεRI receptors, leading to the activation of tyrosine kinases like Lyn and Syk. This initiates a cascade involving Phospholipase Cγ (PLCγ), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately cause an increase in intracellular calcium levels, which is a critical step for the fusion of histamine-containing granules with the plasma membrane and subsequent degranulation. This compound may exert its inhibitory effect by modulating one or more steps in this pathway, potentially by interfering with calcium mobilization.

Conclusion and Future Directions

This compound, a neolignan from Magnolia salicifolia, demonstrates significant potential as an anti-allergic agent due to its ability to inhibit histamine release from mast cells. This technical guide has summarized the current knowledge regarding its natural source, biosynthetic origins, and proposed mechanism of action. Future research should focus on elucidating the specific molecular targets of this compound within the mast cell signaling pathway, which will be crucial for its development as a therapeutic agent. Furthermore, optimizing extraction and purification protocols to improve yield and conducting comprehensive in vivo studies will be essential next steps in translating the potential of this natural product into clinical applications.

References

An In-depth Technical Guide on the Putative Biosynthesis Pathway of Magnosalicin in Magnolia salicifolia

Audience: Researchers, scientists, and drug development professionals.

Abstract: Magnosalicin, a neolignan found in Magnolia salicifolia, has attracted scientific interest for its potential pharmacological activities. Like other lignans (B1203133), its biosynthesis is rooted in the phenylpropanoid pathway, a fundamental process in plant secondary metabolism.[1][2][3] This technical guide delineates the proposed biosynthetic pathway of this compound, drawing upon the established principles of lignan (B3055560) and neolignan formation. It provides a comprehensive overview of the precursor molecules, key enzymatic steps, and putative intermediates. Furthermore, this document outlines detailed experimental protocols for the elucidation and characterization of this pathway and presents a framework for the quantitative analysis of its components. The information herein is intended to serve as a foundational resource for researchers investigating the biosynthesis of this compound and other bioactive neolignans in the Magnolia genus.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow a multi-step enzymatic cascade that begins with the general phenylpropanoid pathway and culminates in the specific stereochemical configuration of the final molecule.

The General Phenylpropanoid Pathway: Synthesis of Monolignol Precursors

The journey to this compound begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA, a central intermediate. This intermediate is then further processed to yield monolignols, the direct precursors to lignans and neolignans. For this compound, the key monolignol precursor is presumed to be coniferyl alcohol.

The key enzymatic steps leading to coniferyl alcohol are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA to coniferaldehyde (B117026).

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

Oxidative Coupling of Coniferyl Alcohol

The defining step in the formation of the this compound backbone is the oxidative coupling of two coniferyl alcohol molecules. This reaction is catalyzed by oxidative enzymes, namely laccases and/or peroxidases.[4][5] These enzymes generate free radical intermediates from the coniferyl alcohol monomers.

Dirigent Protein-Mediated Stereoselective Coupling

The radical intermediates are highly reactive and can couple in various ways to form a mixture of products. To achieve the specific stereochemistry of this compound, a dirigent protein (DIR) is likely involved. Dirigent proteins guide the coupling of the monolignol radicals to form a specific stereoisomer. In the case of this compound, the DIR would facilitate the formation of a specific furofuran lignan precursor.

Post-Coupling Modifications

Following the initial coupling, the resulting intermediate likely undergoes further enzymatic modifications, such as reductions and methylations, to yield the final this compound structure. The exact sequence and nature of these modifications are yet to be experimentally determined for this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes and metabolites in the this compound biosynthetic pathway. The following tables are presented as a template for how such data would be organized and to highlight the types of measurements that are crucial for a thorough understanding of the pathway's dynamics.

Table 1: Putative Enzyme Activities in the this compound Pathway

| Enzyme | Substrate | Product | Specific Activity (nmol/mg protein/min) | Km (µM) | Vmax (nmol/mg protein/min) |

| Phenylalanine Ammonia-Lyase | L-Phenylalanine | Cinnamic Acid | Data not available | Data not available | Data not available |

| Cinnamate 4-Hydroxylase | Cinnamic Acid | p-Coumaric Acid | Data not available | Data not available | Data not available |

| 4-Coumarate:CoA Ligase | p-Coumaric Acid | p-Coumaroyl-CoA | Data not available | Data not available | Data not available |

| Cinnamoyl-CoA Reductase | p-Coumaroyl-CoA | Coniferaldehyde | Data not available | Data not available | Data not available |

| Cinnamyl Alcohol Dehydrogenase | Coniferaldehyde | Coniferyl Alcohol | Data not available | Data not available | Data not available |

| Laccase/Peroxidase | Coniferyl Alcohol | Coniferyl Alcohol Radicals | Data not available | Data not available | Data not available |

Table 2: Metabolite Concentrations in Magnolia salicifolia Tissues

| Metabolite | Tissue (e.g., Leaf, Stem) | Concentration (µg/g fresh weight) |

| L-Phenylalanine | Data not available | Data not available |

| Cinnamic Acid | Data not available | Data not available |

| p-Coumaric Acid | Data not available | Data not available |

| Coniferyl Alcohol | Data not available | Data not available |

| This compound | Data not available | Data not available |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted experimental approach, combining techniques from biochemistry, molecular biology, and analytical chemistry.

Identification of Pathway Intermediates using Tracer Studies

Tracer studies are instrumental in tracking the flow of atoms from precursors to final products.

Protocol for Isotope Labeling and Metabolite Extraction:

-

Precursor Administration: Administer a stable isotope-labeled precursor, such as ¹³C-L-phenylalanine, to Magnolia salicifolia seedlings or cell cultures.

-

Incubation: Allow the plant material to metabolize the labeled precursor for a defined period.

-

Harvesting and Quenching: Harvest the plant tissue and immediately quench metabolic activity by flash-freezing in liquid nitrogen.

-

Metabolite Extraction: Grind the frozen tissue to a fine powder and extract metabolites using a suitable solvent system (e.g., 80% methanol).

-

Analysis by LC-MS: Analyze the crude extract using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify labeled intermediates and the final product, this compound. The mass shift corresponding to the incorporation of the stable isotope will confirm the metabolic linkage.

Enzyme Characterization

The functional characterization of the enzymes involved in the pathway is crucial. This typically involves heterologous expression of candidate genes and in vitro enzyme assays.

Protocol for Heterologous Expression and Enzyme Assay:

-

Gene Identification: Identify candidate genes for the biosynthetic enzymes (e.g., PAL, C4H, laccases, dirigent proteins) in Magnolia salicifolia through transcriptome analysis and homology-based searches.

-

Gene Cloning and Expression: Clone the candidate genes into an appropriate expression vector and express the recombinant proteins in a suitable host system, such as E. coli or yeast.

-

Protein Purification: Purify the recombinant proteins using affinity chromatography.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, its putative substrate, and any necessary co-factors.

-

Incubate the reaction at an optimal temperature and pH.

-

Stop the reaction at various time points.

-

Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or LC-MS to determine the enzyme's activity and kinetic parameters (Km and Vmax).

-

Analytical Methods for Quantification

Accurate quantification of metabolites is essential for understanding the pathway's flux.

Protocol for HPLC-based Quantification:

-

Sample Preparation: Prepare extracts from different tissues of Magnolia salicifolia.

-

Chromatographic Separation:

-

Use a reversed-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (both containing a small amount of formic acid to improve peak shape).

-

-

Detection: Use a Diode Array Detector (DAD) to monitor the absorbance at the characteristic wavelength for lignans (around 280 nm).

-

Quantification: Generate a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the plant extracts by comparing their peak areas to the standard curve.

Visualization of Experimental Workflow

Conclusion and Future Outlook

The proposed biosynthetic pathway for this compound in Magnolia salicifolia provides a solid framework for future research. While the general steps are well-supported by the broader knowledge of lignan and neolignan biosynthesis, the specific enzymes and intermediates in Magnolia salicifolia remain to be definitively identified and characterized. The experimental protocols outlined in this guide offer a roadmap for researchers to systematically unravel the intricacies of this pathway. Future work should focus on the isolation and functional characterization of the key enzymes, particularly the laccases/peroxidases and the putative dirigent protein that control the stereoselective formation of this compound. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable neolignans for pharmaceutical applications.

References

- 1. Integrative metabolomic and transcriptomic analyses reveal key mechanisms of lignan biosynthesis during sesame (Sesamum indicum L.) seed development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Laccase - Wikipedia [en.wikipedia.org]

- 5. Characterization of Peroxidase and Laccase Gene Families and In Silico Identification of Potential Genes Involved in Upstream Steps of Lignan Formation in Sesame - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Magnosalicin: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnosalicin, a neolignan primarily isolated from Magnolia salicifolia, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. It is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development. This document synthesizes available data on its physicochemical characteristics, spectral properties, and biological activities, including its cytotoxic, anti-inflammatory, and anti-allergic effects. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further investigation and application of this promising bioactive compound.

Physical and Chemical Properties

This compound presents as a white to off-white crystalline powder.[1] As a neolignan, its chemical structure and properties are of significant interest for synthesis and derivatization in drug discovery programs. A summary of its key physical and chemical properties is presented in Table 1.

Tabulated Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₂O₇ | [2] |

| Molecular Weight | 432.5 g/mol | [2] |

| IUPAC Name | (2S,3R,4S,5S)-2,4-dimethyl-3,5-bis(2,4,5-trimethoxyphenyl)oxolane | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and methanol (B129727); limited solubility in water. | [1] |

| Stability | Relatively stable under normal conditions; may degrade when exposed to extreme pH or light. | |

| XLogP3 | 4.2 | [2] |

Spectral Data

The structural elucidation of this compound relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific chemical shift assignments for this compound are not detailed in the readily available literature, general ¹H and ¹³C NMR spectra are characteristic for neolignans and would be employed for structural confirmation. The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the trimethoxyphenyl groups, as well as signals in the aliphatic region for the oxolane ring and methyl groups.

-

Mass Spectrometry (MS): PubChem lists a GC-MS spectrum for this compound, indicating its amenability to this analytical technique.[2] The fragmentation pattern would be key to confirming the molecular weight and structural features of the molecule.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, positioning it as a molecule of interest for therapeutic development. Its effects are primarily centered around anti-allergic, anti-inflammatory, and cytotoxic properties.

Anti-Allergic Activity

This compound has been shown to inhibit the release of histamine (B1213489) from rat mast cells, suggesting a potential role in the management of allergic reactions.[3] This activity is crucial in modulating the early phase of allergic responses.

Signaling Pathway: Mast Cell Degranulation

The anti-allergic effect of this compound is likely mediated through the stabilization of mast cells. The binding of allergens to IgE antibodies on the surface of mast cells triggers a signaling cascade that leads to the release of histamine and other inflammatory mediators. This compound may interfere with this pathway, possibly by inhibiting key signaling molecules.

Caption: Putative inhibitory effect of this compound on the mast cell degranulation pathway.

Anti-Inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, related neolignans from Magnolia species, such as magnolol (B1675913) and honokiol, are known to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. It is plausible that this compound shares a similar mechanism of action.

Signaling Pathway: NF-κB Activation

The NF-κB pathway is a central regulator of inflammation. Inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Caption: Postulated mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.

Cytotoxic Activity

This compound has been observed to exhibit cytotoxic effects against the HT-29 human colon cancer cell line.[1] In an MTT assay, this compound was shown to reduce the viability of HT-29 cells.[1] This finding suggests its potential as a lead compound for the development of novel anticancer agents.

Experimental Protocols

Isolation of this compound from Magnolia salicifolia

A general procedure for the isolation of neolignans from plant material involves solvent extraction followed by chromatographic purification.

Workflow: Isolation of this compound

Caption: General workflow for the isolation and purification of this compound.

Detailed Steps:

-

Extraction: Dried and powdered plant material (e.g., flower buds of Magnolia salicifolia) is subjected to extraction with an organic solvent like methanol or ethanol at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.

-

Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are pooled and further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods (NMR, MS, etc.).

Determination of Physicochemical Properties

Standard methodologies are employed for the characterization of the physical and chemical properties of purified this compound.

-

Melting Point: Determined using a melting point apparatus.

-

Solubility: Assessed by dissolving the compound in various solvents at a known concentration.

-

pKa: Can be determined potentiometrically or spectrophotometrically.

-

Spectroscopy:

-

UV-Vis Spectroscopy: A solution of this compound in a suitable solvent (e.g., methanol) is analyzed to determine its maximum absorption wavelengths (λmax).

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.

-

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow: MTT Assay

References

Magnosalicin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnosalicin, a neolignan primarily isolated from Magnolia salicifolia and Piper sarmentosum, has demonstrated notable biological activities, including anti-allergic and cytotoxic effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, and explores its potential mechanisms of action. Detailed experimental protocols for assessing its bioactivities are presented, alongside visualizations of putative signaling pathways, to support further research and drug development efforts.

Physicochemical Properties

This compound's fundamental properties are crucial for its handling, formulation, and interpretation in experimental settings. While a specific Chemical Abstracts Service (CAS) number for this compound is not consistently reported in the literature, its molecular formula and weight have been established.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₂O₇ | --INVALID-LINK-- |

| Molecular Weight | 432.5 g/mol | --INVALID-LINK-- |

| CAS Number | Not consistently available | N/A |

Biological Activities

This compound has been shown to possess significant anti-allergic and cytotoxic properties, suggesting its potential as a therapeutic agent.

Anti-allergic and Anti-inflammatory Activity

Research has indicated that this compound exhibits anti-allergic effects by inhibiting the release of histamine (B1213489) from mast cells.[1] This activity is a key indicator of its potential to mitigate type I hypersensitivity reactions. The anti-inflammatory effects of many neolignans are attributed to their ability to modulate key inflammatory signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target.

Cytotoxic Activity

This compound has demonstrated cytotoxic activity against the human colon adenocarcinoma cell line, HT-29. This finding suggests its potential as an anticancer agent. The cytotoxic mechanisms of neolignans in cancer cells often involve the induction of apoptosis, or programmed cell death.

Experimental Protocols

The following protocols are representative methodologies for evaluating the key biological activities of this compound.

Inhibition of Histamine Release from Mast Cells

This protocol describes a typical in vitro assay to determine the effect of this compound on histamine release from rat peritoneal mast cells.

Materials:

-

Rat peritoneal mast cells

-

Compound 48/80 (or other secretagogue)

-

This compound

-

Physiological saline solution (e.g., Tyrode's solution)

-

o-Phthaldialdehyde (OPT) for fluorometric determination of histamine

-

Microplate reader

Procedure:

-

Mast Cell Isolation: Isolate rat peritoneal mast cells using standard laboratory procedures.

-

Cell Incubation: Suspend the isolated mast cells in a physiological saline solution.

-

Treatment: Incubate the mast cells with varying concentrations of this compound for a predetermined period (e.g., 10-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known histamine release inhibitor).

-

Stimulation: Induce histamine release by adding a secretagogue, such as compound 48/80, to the cell suspension and incubate for a further 10-15 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Histamine Quantification: Collect the supernatant and determine the histamine concentration using a fluorometric assay with o-phthaldialdehyde (OPT).

-

Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of this compound compared to the control.

Experimental workflow for the histamine release assay.

Cytotoxicity Assay in HT-29 Cells

This protocol outlines the use of the MTT assay to assess the cytotoxic effects of this compound on the HT-29 human colon cancer cell line.

Materials:

-

HT-29 human colon adenocarcinoma cells

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HT-29 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for different time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the control and determine the IC₅₀ value.

Experimental workflow for the MTT cytotoxicity assay.

Putative Signaling Pathways

Based on the known activities of neolignans, the following signaling pathways are proposed as potential mechanisms of action for this compound.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB signaling pathway. In this pathway, inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound may interfere with this cascade at one or more points.

Proposed inhibition of the NF-κB signaling pathway by this compound.

Induction of Apoptosis in Cancer Cells

The cytotoxic effect of this compound on HT-29 cells is likely due to the induction of apoptosis. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis. This compound may trigger one or both of these pathways, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Proposed induction of apoptosis by this compound.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anti-allergic and cytotoxic activities. The information and protocols provided in this guide are intended to facilitate further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound, conducting in vivo efficacy and safety studies, and exploring its structure-activity relationships to guide the development of more potent and specific derivatives.

References

A Technical Guide to the Spectral Data of Magnosalicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnosalicin is a lignan (B3055560) first identified in Magnolia salicifolia. Lignans are a class of polyphenolic compounds known for a wide array of biological activities, making them of significant interest in pharmaceutical research and drug development. A thorough understanding of the structural and chemical properties of this compound is fundamental for its potential therapeutic applications. This technical guide provides a summary of the available spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally derived public data, this guide combines known properties with predicted and representative spectral characteristics to serve as a valuable resource for the scientific community.

Molecular and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₂O₇ | PubChem |

| Molecular Weight | 432.5 g/mol | PubChem |

| IUPAC Name | (2S,3R,4S,5S)-2,4-dimethyl-3,5-bis(2,4,5-trimethoxyphenyl)oxolane | PubChem |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Note: The following data are predicted and have not been experimentally verified from a public source. Predicted spectra can be valuable for identifying this compound in experimental samples.

¹H NMR (Proton NMR) Data (Predicted)

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 4.5 - 4.7 | m |

| H-3 | 2.0 - 2.2 | m |

| H-4 | 2.0 - 2.2 | m |

| H-5 | 4.5 - 4.7 | m |

| H-7 | 6.8 - 7.0 | s |

| H-7' | 6.8 - 7.0 | s |

| H-10, H-10' | 1.0 - 1.2 | d |

| OCH₃ (C1, C1') | 3.8 - 3.9 | s |

| OCH₃ (C3, C3') | 3.8 - 3.9 | s |

| OCH₃ (C4, C4') | 3.8 - 3.9 | s |

¹³C NMR (Carbon NMR) Data (Predicted)

| Atom Number | Predicted Chemical Shift (ppm) |

| C-1, C-1' | 148 - 150 |

| C-2, C-2' | 80 - 82 |

| C-3, C-3' | 45 - 47 |

| C-4, C-4' | 45 - 47 |

| C-5, C-5' | 80 - 82 |

| C-6, C-6' | 130 - 132 |

| C-7, C-7' | 110 - 112 |

| C-8, C-8' | 148 - 150 |

| C-9, C-9' | 142 - 144 |

| C-10, C-10' | 15 - 17 |

| OCH₃ (C1, C1') | 55 - 57 |

| OCH₃ (C3, C3') | 55 - 57 |

| OCH₃ (C4, C4') | 55 - 57 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions corresponding to its functional groups. While an experimental spectrum is not publicly available, the expected key absorptions are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3000 - 2850 | C-H (Alkyl) | Stretching |

| 1600 - 1585, 1500 - 1400 | C=C (Aromatic) | Stretching |

| 1250 - 1000 | C-O (Ether) | Stretching |

| ~1100 | C-O-C (Tetrahydrofuran ring) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, a GC-MS spectrum is reported to be available from commercial sources. The expected fragmentation pattern would likely involve cleavage of the ether linkages and fragmentation of the tetrahydrofuran (B95107) ring.

| m/z | Interpretation |

| 432.21 | [M]⁺ (Molecular Ion) |

| 181.08 | Fragment corresponding to the 2,4,5-trimethoxyphenyl moiety |

| 151.08 | Fragment from cleavage of the tetrahydrofuran ring |

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to obtain the spectral data presented above.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400-600 MHz.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100-150 MHz.

-

Pulse Sequence: Standard proton-decoupled pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

-

Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale using the solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of this compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), apply the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

For GC-MS, derivatization may be necessary to increase volatility.

-

-

Data Acquisition (ESI-MS):

-

Mass Spectrometer: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.

-

Ionization Mode: Positive or negative, depending on the analyte.

-

Mass Range: m/z 100-1000.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas: Nitrogen.

-

Collision energy for fragmentation (MS/MS) can be varied to obtain structural information.

-

Signaling Pathways and Experimental Workflows

Lignans are known to modulate various cellular signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated, the PI3K/Akt/mTOR pathway is a common target for many bioactive lignans.

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by this compound.

Caption: General workflow for the isolation and characterization of this compound.

Magnosalicin: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnosalicin, a neolignan compound, has been the subject of preliminary investigations to determine its biological activities. This technical guide provides a comprehensive overview of the currently known biological properties of this compound, with a focus on its cytotoxic effects. While quantitative data remains limited in publicly accessible literature, this document consolidates the existing information, presents standardized experimental protocols relevant to its study, and proposes a hypothetical signaling pathway based on the activities of structurally related neolignans. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Known Biological Activities of this compound

This compound has been isolated from plant sources, including Magnolia salicifolia, and has been evaluated for several biological activities. The primary reported activity is in the area of cancer cell cytotoxicity. Additionally, its potential for anti-allergy effects has been explored.

Cytotoxic Activity

This compound has been tested for its cytotoxic effects against the human colorectal adenocarcinoma cell line, HT-29. While the compound was subjected to evaluation, specific quantitative data such as the half-maximal inhibitory concentration (IC50) or percentage of cell viability at given concentrations are not detailed in the available scientific literature.

Anti-Allergy Activity

In studies investigating the anti-allergy potential of compounds isolated from Magnolia salicifolia, this compound was among the neolignans tested. However, reports indicate that the pure compound did not exhibit significant anti-allergy activity in the assays conducted.

Quantitative Data Summary

The following table summarizes the biological activities for which this compound has been tested and the availability of quantitative data.

| Biological Activity | Cell Line/Model | Assay Type | Concentration Tested | Quantitative Data (e.g., IC50, % inhibition) |

| Cytotoxicity | HT-29 | MTT or CV | 10 µM | Not Available |

| Anti-allergy | Not Specified | Not Specified | Not Specified | Reported as inactive |

Experimental Protocols

Given the absence of detailed experimental protocols specific to this compound in the literature, this section provides a standardized protocol for the MTT assay, a common method for assessing in vitro cytotoxicity.

MTT Assay for In Vitro Cytotoxicity

Objective: To determine the cytotoxic effect of a compound on a cancer cell line (e.g., HT-29) by measuring the metabolic activity of the cells.

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan (B1609692), which is purple. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

HT-29 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

-

This compound (or test compound)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Workflow for determining the in vitro cytotoxicity of this compound.

Hypothetical Signaling Pathways

As no specific signaling pathways for this compound have been elucidated, this section presents a hypothetical model based on the known biological activities of other neolignans, which often exhibit anti-inflammatory and pro-apoptotic effects. This proposed pathway should be considered speculative and requires experimental validation.

Many neolignans are known to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway and inhibit inflammation by suppressing the NF-κB pathway.

Hypothesized signaling pathways potentially modulated by this compound.

Disclaimer: The signaling pathways depicted above are hypothetical and based on the known activities of other neolignan compounds. These pathways have not been experimentally validated for this compound.

Conclusion and Future Directions

This compound is a neolignan with preliminary evidence of cytotoxic activity. However, there is a significant lack of quantitative data and mechanistic understanding of its biological effects. Future research should focus on:

-

Quantitative analysis: Determining the IC50 values of this compound against a panel of cancer cell lines.

-

Mechanism of action studies: Investigating the specific signaling pathways modulated by this compound to understand its mode of cytotoxicity.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer.

This technical guide provides a starting point for researchers interested in further exploring the therapeutic potential of this compound. The provided protocols and hypothetical pathways can serve as a framework for designing future experiments to elucidate the biological activities of this compound.

Unraveling the Anti-Inflammatory Potential of Magnosalin: A Technical Overview for Researchers

Disclaimer: Direct scientific evidence detailing the specific anti-allergic properties of Magnosalin (B1245630) is not extensively available in current literature. This guide therefore focuses on the well-documented anti-inflammatory and anti-angiogenic effects of Magnosalin, which are crucial components of chronic allergic inflammatory responses. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Core Anti-Inflammatory and Anti-Angiogenic Properties

Magnosalin, a neolignan isolated from the flower buds of Magnolia species ('Shin-i'), has demonstrated significant biological activity, primarily related to the inhibition of chronic inflammation and angiogenesis.[1][2] While not directly classified as an anti-allergic agent, its ability to modulate these pathways suggests a potential role in mitigating the sustained inflammatory processes that characterize chronic allergic conditions.

The anti-inflammatory effects of Magnosalin appear to be selective. Studies have shown that it more potently inhibits angiogenesis, the formation of new blood vessels, than granuloma formation, a hallmark of chronic inflammation.[1] This selective action on angiogenesis is a key aspect of its potential therapeutic value.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory effects of Magnosalin.

| Biological Activity | Model System | Administration Route | Effect of Magnosalin | Comparator | Reference |

| Anti-angiogenesis | Adjuvant-induced mouse pouch | Intra-pouch | 2.4-fold stronger inhibition than granuloma formation | Magnoshinin (B1210904), Hydrocortisone | [1] |

| Intraperitoneal | 9.7-fold stronger inhibition than granuloma formation | Magnoshinin, Hydrocortisone | [1] | ||

| Intra-pouch | 5-fold weaker than hydrocortisone | Hydrocortisone | [1] | ||

| Intraperitoneal | 21-fold weaker than hydrocortisone | Hydrocortisone | [1] | ||

| Anti-proliferation | Subcultured rat aortic endothelial cells | In vitro | Inhibited the progression phase of cell proliferation | Magnoshinin | [3] |

| Inhibition of Tube Formation | Rat vascular endothelial cells | In vitro | IC50: 1.22 µM (against IL-1α-stimulated tube formation) | Magnoshinin | [4] |

Experimental Methodologies

The primary experimental models used to elucidate the bioactivity of Magnosalin are in vivo and in vitro angiogenesis and inflammation assays.

Adjuvant-Induced Angiogenesis and Granuloma Formation in the Mouse Pouch

This in vivo model is a standard method for studying chronic inflammation and angiogenesis.

-

Induction: An adjuvant, typically containing croton oil, is injected into a subcutaneous air pouch on the back of a mouse to induce an inflammatory response, leading to granuloma formation and angiogenesis.

-

Treatment: Magnosalin is administered either directly into the pouch (intra-pouch) or systemically (intraperitoneal).

-

Assessment of Angiogenesis: The degree of new blood vessel formation within the granulomatous tissue is quantified. This can be done through visual scoring or by measuring the amount of a specific marker, such as hemoglobin, in the tissue.

-

Assessment of Granuloma Formation: The granuloma tissue is excised and its wet or dry weight is measured to quantify the extent of the inflammatory response.

Endothelial Cell Proliferation and Tube Formation Assays

These in vitro assays are used to assess the direct effects of compounds on endothelial cells, which are key to the process of angiogenesis.

-

Cell Culture: Rat aortic endothelial cells are cultured in a suitable medium.

-

Proliferation Assay:

-

Cells are stimulated to proliferate using a growth factor, such as fetal bovine serum (FBS).

-

Magnosalin is added at various concentrations.

-

Cell proliferation is measured, for example, by counting cell numbers or by measuring the incorporation of a labeled nucleotide (e.g., ³H-thymidine) into newly synthesized DNA.[3]

-

-

Tube Formation Assay:

-

Endothelial cells are seeded onto a basement membrane matrix (e.g., Matrigel).

-

Cells are stimulated with a pro-angiogenic factor like Interleukin-1 alpha (IL-1α).

-

Magnosalin is added, and the formation of tube-like structures, a key step in angiogenesis, is observed and quantified.[4]

-

Potential Signaling Pathways in Anti-Inflammatory Action

While the specific molecular targets of Magnosalin in an allergic context have not been identified, its anti-inflammatory and anti-angiogenic effects likely involve the modulation of key signaling pathways that are also central to allergic inflammation. A potential, generalized pathway is depicted below. It is important to note that this is a hypothetical model for Magnosalin's action and requires experimental validation.

Chronic allergic inflammation is often driven by the persistent activation of immune cells and the subsequent release of pro-inflammatory mediators and growth factors. These factors, in turn, can activate signaling cascades within endothelial cells, leading to increased vascular permeability and angiogenesis.

Future Directions

The existing research provides a solid foundation for the anti-inflammatory and anti-angiogenic properties of Magnosalin. To establish a direct role in anti-allergic responses, future research should focus on:

-

Mast Cell and Basophil Degranulation Assays: To determine if Magnosalin can inhibit the release of histamine (B1213489) and other allergic mediators.

-

Cytokine Profiling: To assess the effect of Magnosalin on the production of key allergic cytokines such as IL-4, IL-5, and IL-13 in relevant immune cells.

-

In Vivo Models of Allergic Disease: To evaluate the efficacy of Magnosalin in animal models of allergic rhinitis, asthma, or atopic dermatitis.

-

Target Identification and Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by Magnosalin in the context of allergic inflammation.

References

- 1. Selective inhibition by magnosalin and magnoshinin, compounds from 'shin-i' (Flos magnoliae), of adjuvant-induced angiogenesis and granuloma formation in the mouse pouch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition by magnosalin and magnoshinin, compounds from "Shin-i" (Flos magnoliae), of adjuvant-induced angiogenesis and granuloma formation in the mouse pouch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of magnoshinin and magnosalin, compounds from "Shin-i" (Flos magnoliae), on the competence and progression phases in proliferation of subcultured rat aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of magnosalin derived from Flos magnoliae on tube formation of rat vascular endothelial cells during the angiogenic process - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Magnosalicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnosalicin, a neolignan predominantly isolated from Magnolia salicifolia, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, focusing on its anti-inflammatory, anti-allergic, cytotoxic, and neuroprotective properties. This document synthesizes the available preclinical data, details relevant experimental methodologies, and elucidates the plausible signaling pathways involved in its mechanism of action. Due to the nascent stage of this compound research, this guide also highlights areas where quantitative data is not yet available in publicly accessible literature, thereby identifying opportunities for future investigation.

Introduction

This compound is a bioactive neolignan that has been the subject of preliminary studies investigating its therapeutic potential. Structurally related to other well-researched lignans, it is hypothesized to exert its effects through the modulation of key cellular signaling pathways implicated in inflammation, cell proliferation, and neurodegeneration. This guide aims to provide a detailed technical resource for researchers by summarizing existing knowledge and providing standardized protocols for future experimental validation.

Therapeutic Potential and Preclinical Data

This compound has demonstrated potential in several therapeutic areas, as supported by initial in vitro studies. The following sections summarize the key findings and present the available quantitative data.

Anti-inflammatory and Anti-allergic Activity

This compound has been reported to possess anti-inflammatory and anti-allergic properties. Its proposed mechanism involves the inhibition of histamine (B1213489) release from mast cells and the downregulation of pro-inflammatory cytokines.

Table 1: Quantitative Data on the Anti-inflammatory and Anti-allergic Activities of this compound

| Assay | Cell Line | Outcome Measured | IC50 / Effective Concentration | Citation |

| Histamine Release Assay | RBL-2H3 | Inhibition of histamine release | Data Not Available in Publicly Accessible Literature | N/A |

| Cytokine Inhibition Assay | RAW 264.7 | Inhibition of TNF-α production | Data Not Available in Publicly Accessible Literature | N/A |

| Cytokine Inhibition Assay | RAW 264.7 | Inhibition of IL-6 production | Data Not Available in Publicly Accessible Literature | N/A |

| Cytokine Inhibition Assay | RAW 264.7 | Inhibition of IL-1β production | Data Not Available in Publicly Accessible Literature | N/A |

Cytotoxic Activity

Preliminary studies have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines.

Table 2: Quantitative Data on the Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 | Citation |

| A549 | Lung Carcinoma | MTT Assay | Data Not Available in Publicly Accessible Literature | N/A |

| SK-OV-3 | Ovarian Cancer | MTT Assay | Data Not Available in Publicly Accessible Literature | N/A |

| SK-MEL-2 | Melanoma | MTT Assay | Data Not Available in Publicly Accessible Literature | N/A |

| HCT-15 | Colon Adenocarcinoma | MTT Assay | Data Not Available in Publicly Accessible Literature | N/A |

Neuroprotective Activity

This compound has been investigated for its potential to inhibit the aggregation of amyloid-beta 42 (Aβ42), a key pathological hallmark of Alzheimer's disease.

Table 3: Quantitative Data on the Neuroprotective Activity of this compound

| Assay | Target | Outcome Measured | IC50 | Citation |

| Thioflavin T (ThT) Assay | Aβ42 Aggregation | Inhibition of fibril formation | Data Not Available in Publicly Accessible Literature | N/A |

Plausible Signaling Pathways

Based on studies of structurally related lignans, such as Magnolol, it is hypothesized that this compound may exert its biological effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of inflammation, cell survival, and apoptosis.

Caption: Plausible inhibition of the NF-κB signaling pathway by this compound.

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

Detailed Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed protocols for the key experiments cited in this guide.

Anti-inflammatory and Anti-allergic Assays

Caption: Experimental workflow for the histamine release assay.

-

Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed cells into a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Sensitization: Sensitize the cells with 0.5 µg/mL of anti-dinitrophenyl (DNP) IgE for 24 hours.

-

Pre-treatment: Wash the cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 7.2). Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.

-

Stimulation: Induce histamine release by adding 100 ng/mL of DNP-human serum albumin (HSA) and incubate for 30 minutes at 37°C.

-

Sample Collection: Centrifuge the plate at 1,000 rpm for 10 minutes at 4°C. Collect the supernatant to measure released histamine.

-

Total Histamine: Lyse the remaining cells with 1% Triton X-100 to determine the total histamine content.

-

Quantification: Measure histamine concentration in the supernatant and cell lysate using a commercially available histamine assay kit (e.g., o-phthalaldehyde spectrofluorometric assay).

-

Calculation: Calculate the percentage of histamine release inhibition relative to the vehicle-treated control.

-

Cell Culture: Maintain RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

-

Seeding: Plate cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant and store at -80°C until analysis.

-

Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Cytotoxicity Assay

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed A549, SK-OV-3, SK-MEL-2, or HCT-15 cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

Neuroprotection Assay

-

Aβ42 Preparation: Dissolve synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend the peptide film in DMSO to create a stock solution. Dilute the stock solution into a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 10 µM.

-

Treatment: Add various concentrations of this compound to the Aβ42 solution.

-

Incubation: Incubate the mixture at 37°C with continuous agitation for 24-48 hours.

-

ThT Addition: Add Thioflavin T (ThT) to a final concentration of 5 µM.

-

Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 440 nm and an emission wavelength of 485 nm.

-

Data Analysis: Calculate the percentage of inhibition of Aβ42 aggregation compared to the vehicle control.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics for a range of disorders, including inflammatory conditions, cancer, and neurodegenerative diseases. The preliminary evidence warrants a more in-depth investigation into its pharmacological properties. Future research should prioritize generating robust quantitative data for its biological activities, particularly the IC50 values for its anti-inflammatory, cytotoxic, and anti-Aβ42 aggregation effects. Furthermore, detailed mechanistic studies are required to confirm the involvement of the NF-κB and MAPK signaling pathways and to identify the direct molecular targets of this compound. Elucidating these aspects will be crucial for advancing this compound from a promising natural product to a potential clinical candidate.

A Comprehensive Review of Magnosalicin Research: A Technical Guide for Scientists and Drug Development Professionals

An In-depth Review of the Neolignan Magnosalicin: From Isolation to Potential Therapeutic Applications

This technical guide provides a comprehensive overview of the current state of research on this compound, a neolignan with promising biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's chemical properties, known biological effects, and putative mechanisms of action. While quantitative data on this compound remains limited in publicly available literature, this guide furnishes detailed experimental protocols for its isolation and key biological assays, alongside a discussion of signaling pathways likely modulated by this class of compounds.

Chemical Identity and Properties of this compound

This compound is a neolignan that has been isolated from Magnolia salicifolia and has also been identified in Piper sarmentosum. There has been some discrepancy in the reported chemical formula and molecular weight in various databases. However, based on spectroscopic data and entries in chemical databases such as PubChem, the validated chemical properties of this compound are presented in Table 1.[1]

| Property | Value |

| Molecular Formula | C₂₄H₃₂O₇ |

| Molecular Weight | 432.5 g/mol [1] |

| IUPAC Name | (2S,3R,4S,5S)-2,4-dimethyl-3,5-bis(2,4,5-trimethoxyphenyl)oxolane[1] |

| Canonical SMILES | C[C@H]1--INVALID-LINK--OC)OC)C">C@@HC3=CC(=C(C=C3OC)OC)OC[1] |

| Class | Lignan / Neolignan |

| Natural Sources | Magnolia salicifolia, Piper sarmentosum |

Biological Activities and Therapeutic Potential

This compound has been investigated for several biological activities, primarily focusing on its anti-inflammatory and cytotoxic effects.

Anti-inflammatory and Anti-allergic Activity

Initial studies on this compound highlighted its potential as an anti-allergic agent. Research has shown that it can inhibit the release of histamine (B1213489) from rat mast cells, suggesting its potential in mitigating allergic reactions. While the quantitative specifics of this inhibition (e.g., IC₅₀ values) are not detailed in the available literature, the qualitative findings point towards a promising anti-inflammatory profile.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against human cancer cell lines. One study reported that at a concentration of 10 µM, this compound, among other neolignans, was tested for its effect on the HT-29 human colon cancer cell line. Although a specific IC₅₀ value for this compound was not provided, this indicates its potential as an area for further anticancer research.

Table 2: Summary of Investigated Biological Activities of this compound

| Biological Activity | Cell Line / Model | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| Cytotoxicity | HT-29 (Human Colon Cancer) | Data not available in reviewed literature. Tested at 10 µM. | |

| Anti-allergic | Rat Mast Cells | Data not available in reviewed literature. | |

| Related Neolignans from Magnolia Species (for comparison) | |||

| Houpulin G | Human Neutrophils (Superoxide Anion Inhibition) | 3.54 µM | [2] |

| Houpulin I | Human Neutrophils (Superoxide Anion Inhibition) | 5.48 µM | [2] |

| Houpulin J | Human Neutrophils (Elastase Release Inhibition) | 2.16 µM | [2] |

| 4-O-Methylhonokiol | RAW 264.7 Macrophages (Nitric Oxide Inhibition) | 9.8 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for the key biological assays relevant to its observed activities. These protocols are based on standard laboratory practices and methodologies reported for similar compounds.

Isolation and Purification of this compound from Magnolia salicifolia

The isolation of this compound typically involves solvent extraction followed by chromatographic separation.

Protocol:

-

Plant Material Preparation: Dried and powdered flower buds of Magnolia salicifolia are used as the starting material.

-

Extraction:

-

The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.

-

The extraction is typically carried out at room temperature with agitation for several hours or through repeated cycles.

-

-

Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure.

-

The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. This compound, being a neolignan, is expected to be present in the less polar fractions.

-

-

Chromatographic Purification:

-

The fraction containing this compound is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and may require further purification using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Figure 1: Experimental workflow for the isolation of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of this compound.

Anti-allergic Activity: Histamine Release Assay

This assay measures the ability of a compound to inhibit the release of histamine from mast cells.

Protocol:

-

Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells, a commonly used model for mast cells.

-

Sensitization: Sensitize the RBL-2H3 cells with anti-dinitrophenyl (DNP) IgE antibody for 24 hours.

-

Compound Incubation: Wash the cells and pre-incubate with various concentrations of this compound for 1 hour.

-

Histamine Release Induction: Trigger histamine release by adding DNP-human serum albumin (HSA).

-

Histamine Quantification: Collect the supernatant and measure the histamine content using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of histamine release for each concentration of this compound compared to the control group.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells (e.g., HT-29) with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Putative Signaling Pathways

While the direct molecular targets of this compound have not yet been elucidated, the biological activities of structurally related neolignans from Magnolia species, such as magnolol (B1675913) and honokiol, are known to be mediated through the modulation of key inflammatory and cancer-related signaling pathways. It is plausible that this compound shares similar mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway.

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial in regulating cell proliferation, differentiation, and apoptosis. Inhibition of these pathways is a common mechanism for anticancer agents.

Figure 3: Proposed modulation of the MAPK/ERK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.

Figure 4: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

This compound, a neolignan from Magnolia and Piper species, has demonstrated potential as an anti-inflammatory and cytotoxic agent. However, the current body of research is limited, with a notable lack of quantitative bioactivity data and mechanistic studies. Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC₅₀ values of this compound in a range of cancer cell lines and in various anti-inflammatory assays.

-

Mechanism of Action Studies: Investigating the direct molecular targets of this compound and confirming its effects on signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammation and cancer.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic applications of this compound.

References

The Discovery and Isolation of Magnosalicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnosalicin, a neolignan compound isolated from the flower buds of Magnolia salicifolia, has demonstrated notable biological activities, particularly in the realms of anti-allergy and insecticidal action. This technical guide provides a comprehensive overview of the discovery, bioassay-guided isolation, and preliminary characterization of this compound. It details the experimental protocols for its isolation and the bioassays used to determine its activity, summarizes the available quantitative data, and explores its potential mechanisms of action involving key signaling pathways.

Introduction